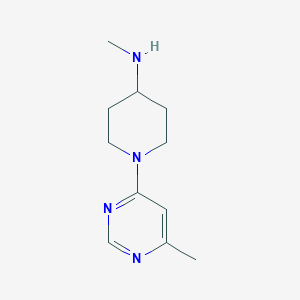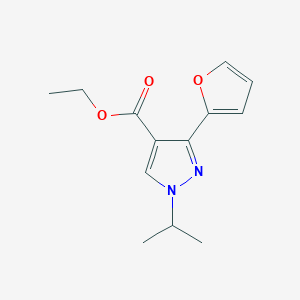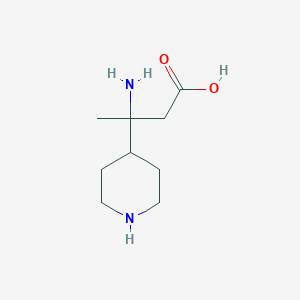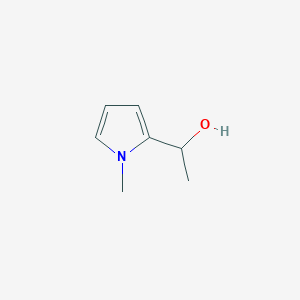
1-(1-Methyl-1H-pyrrol-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol is an organic compound with the molecular formula C7H11NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrrole with acetaldehyde in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(1-methyl-1H-pyrrol-2-yl)ethanone.
Reduction: Reduction reactions can convert the compound into 1-(1-methyl-1H-pyrrol-2-yl)ethanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: 1-(1-methyl-1H-pyrrol-2-yl)ethanone.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(1-methyl-1H-pyrrol-2-yl)ethanone: A closely related compound with a ketone functional group instead of a hydroxyl group.
2-acetyl-1-methylpyrrole: Another derivative of pyrrole with similar structural features.
Uniqueness
1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol is unique due to its specific functional group arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
特性
CAS番号 |
56423-58-6 |
|---|---|
分子式 |
C7H11NO |
分子量 |
125.17 g/mol |
IUPAC名 |
1-(1-methylpyrrol-2-yl)ethanol |
InChI |
InChI=1S/C7H11NO/c1-6(9)7-4-3-5-8(7)2/h3-6,9H,1-2H3 |
InChIキー |
PMKXQKXXIDQEAG-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CN1C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


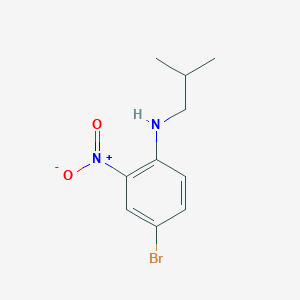

![2-Benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B13252154.png)
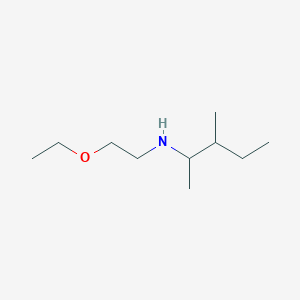
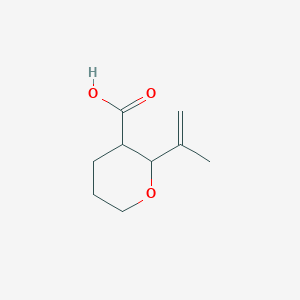
![4'-tert-Butyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13252175.png)

![N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)acetamide](/img/structure/B13252183.png)
![1-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol](/img/structure/B13252192.png)

![3-amino-2-[(3-chloro-4-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B13252202.png)
